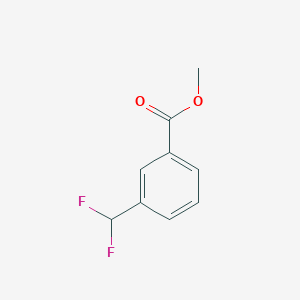

methyl 3-(difluoromethyl)benzoate

Description

Methyl 3-(difluoromethyl)benzoate is an organofluorine compound characterized by a benzoate ester backbone with a difluoromethyl (-CF₂H) substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₈F₂O₂, with a molecular weight of 194.16 g/mol. The difluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, which are critical in pharmaceutical and agrochemical applications .

For example, methyl 3-(bromomethyl)benzoate (as described in ) undergoes nucleophilic substitution with fluorinating agents to introduce fluorine atoms. A plausible synthesis might involve halogen exchange (e.g., using KF or HF reagents) or direct fluorination of a pre-functionalized benzoate intermediate .

Properties

CAS No. |

944268-61-5 |

|---|---|

Molecular Formula |

C9H8F2O2 |

Molecular Weight |

186.15 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)benzoate |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5,8H,1H3 |

InChI Key |

CXANHLQYPHXUHB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(difluoromethyl)benzoate can be synthesized through various methods, including the difluoromethylation of methyl benzoate derivatives. One common approach involves the use of difluorocarbene reagents, which react with methyl 3-bromobenzoate under specific conditions to introduce the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale difluoromethylation processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of difluoromethylbenzoic acid.

Reduction: Formation of difluoromethylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(difluoromethyl)benzoate belongs to a broader class of fluorinated benzoate esters. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Fluorinated Benzoate Esters

Key Differences and Insights

Fluorination Pattern and Bioactivity: The difluoromethyl (-CF₂H) group in the target compound offers a balance between lipophilicity and metabolic stability. Compared to monofluoro analogs (e.g., methyl 3-fluorobenzoate), the difluoromethyl group provides greater resistance to oxidative degradation due to the stronger C-F bonds, enhancing pharmacokinetic profiles .

Applications :

- Trifluoromethylated benzoates (e.g., methyl 4-(trifluoromethyl)benzoate) are widely used in agrochemicals for their persistence in environmental conditions .

- Sulfonylurea-containing benzoates (e.g., metsulfuron-methyl) act as herbicides by inhibiting acetolactate synthase, a mode of action distinct from fluorinated benzoates .

Synthetic Challenges: Introducing difluoromethyl groups requires specialized fluorinating agents (e.g., ClCF₂H or CF₂Br₂) and controlled reaction conditions to avoid over-fluorination, unlike simpler monofluorination methods .

Table 2: Physicochemical Properties of Fluorinated Benzoates

| Property | This compound | Methyl 3-fluorobenzoate | Methyl 4-(trifluoromethyl)benzoate |

|---|---|---|---|

| LogP (Lipophilicity) | ~2.5 (estimated) | 1.8 | 3.1 |

| Metabolic Stability | High (due to C-F bonds) | Moderate | Very High |

| Synthetic Accessibility | Moderate | High | Low (requires harsh fluorination) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.